![molecular formula C21H48O8Si2 B14117572 Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane](/img/structure/B14117572.png)
Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane is a silane coupling agent widely used in various industrial applications. This compound is known for its ability to enhance the adhesion between organic polymers and inorganic materials, making it valuable in the production of composites, coatings, and sealants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane typically involves the reaction of 3-chloropropyltriethoxysilane with 3-(triethoxysilyl)propylamine under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as toluene, and a catalyst, such as triethylamine. The reaction mixture is heated to reflux, and the product is purified by distillation .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale batch or continuous processes. The raw materials are fed into a reactor, and the reaction is carried out under controlled temperature and pressure conditions. The product is then separated and purified using techniques such as distillation or crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane undergoes various chemical reactions, including hydrolysis, condensation, and substitution reactions.
Common Reagents and Conditions
Hydrolysis: In the presence of water, the ethoxy groups of the compound hydrolyze to form silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds, leading to the formation of cross-linked networks.
Substitution: The compound can react with nucleophiles, such as amines or alcohols, to form substituted products.
Major Products Formed
The major products formed from these reactions include siloxane polymers and various substituted silanes, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane has a wide range of scientific research applications:
Chemistry: Used as a coupling agent to improve the adhesion between different materials in composite materials.
Biology: Employed in the modification of surfaces for biological assays and biosensors.
Medicine: Utilized in drug delivery systems to enhance the compatibility of drug carriers with biological tissues.
Mecanismo De Acción
The mechanism of action of Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane involves the formation of covalent bonds between the silane groups and the surface of inorganic materials. The ethoxy groups hydrolyze to form silanol groups, which can then condense with hydroxyl groups on the surface of the material. This results in the formation of strong siloxane bonds, enhancing the adhesion between the organic and inorganic components .
Comparación Con Compuestos Similares
Similar Compounds
- 3-(Triethoxysilyl)propylamine
- 3-(Trimethoxysilyl)propylamine
- 3-(Triethoxysilyl)propyl isocyanate
Uniqueness
Triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane is unique due to its dual functionality, allowing it to act as both a coupling agent and a cross-linking agent. This dual functionality makes it particularly effective in enhancing the mechanical properties and durability of composite materials .
Propiedades
Fórmula molecular |
C21H48O8Si2 |
|---|---|
Peso molecular |
484.8 g/mol |
Nombre IUPAC |
triethoxy-[3-[1-(3-triethoxysilylpropoxy)propan-2-yloxy]propyl]silane |
InChI |
InChI=1S/C21H48O8Si2/c1-8-24-30(25-9-2,26-10-3)18-14-16-22-20-21(7)23-17-15-19-31(27-11-4,28-12-5)29-13-6/h21H,8-20H2,1-7H3 |
Clave InChI |
PZGRQTZRIRZQOE-UHFFFAOYSA-N |
SMILES canónico |
CCO[Si](CCCOCC(C)OCCC[Si](OCC)(OCC)OCC)(OCC)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



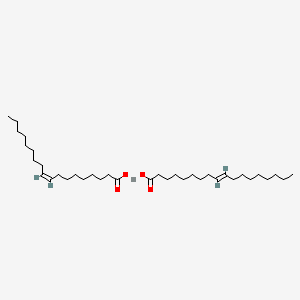
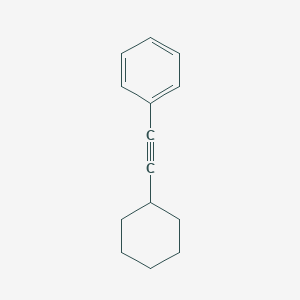
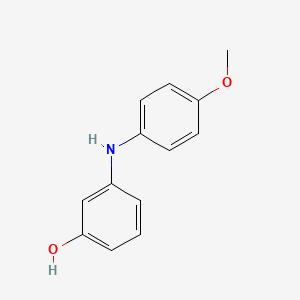
![(2S)-4-methyl-2-[(2,3,5,6-tetramethylphenyl)sulfonylamino]pentanoic acid](/img/structure/B14117519.png)
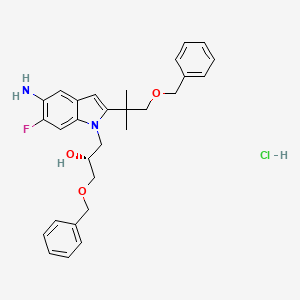
![N-cyclohexyl-2-(2,4-dioxo-3-phenyl-[1]benzofuro[3,2-d]pyrimidin-1-yl)acetamide](/img/structure/B14117543.png)

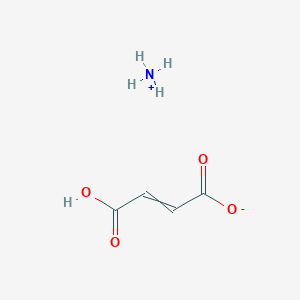
![(NZ)-N-[(4-chloro-2-fluorophenyl)methylidene]hydroxylamine](/img/structure/B14117578.png)

![2-[[3,5-bis(trifluoromethyl)phenyl]methylsulfanyl]-1H-benzimidazole](/img/structure/B14117587.png)
![5-((2-fluorobenzyl)thio)-1,3-dimethyl-7-(4-nitrophenyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14117599.png)
![[2-[3,4-Di(octadecanoyloxy)oxolan-2-yl]-2-hydroxyethyl] octadecanoate](/img/structure/B14117600.png)
